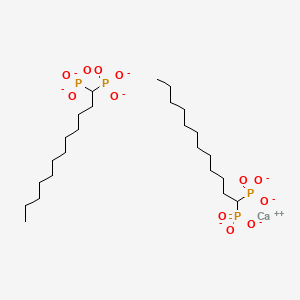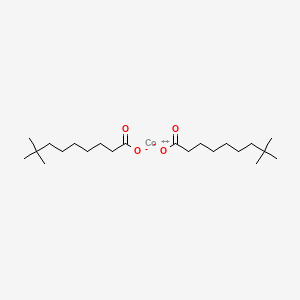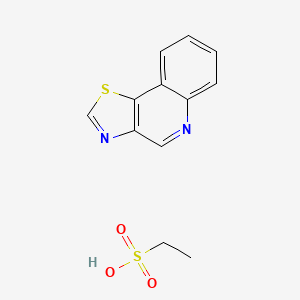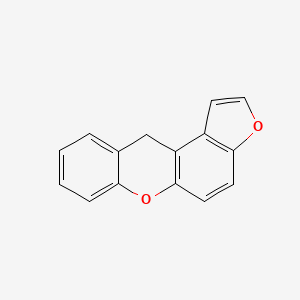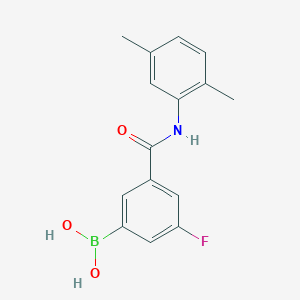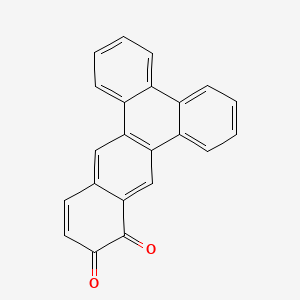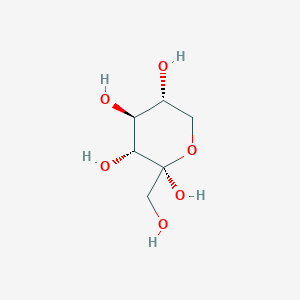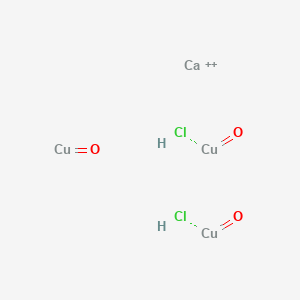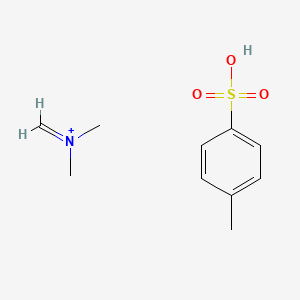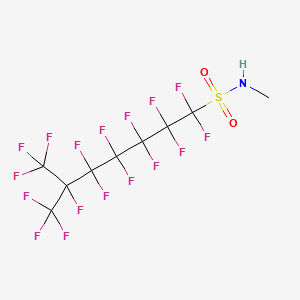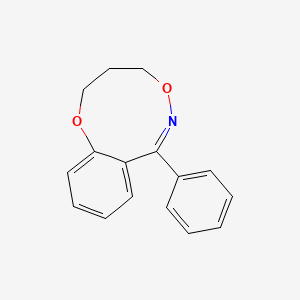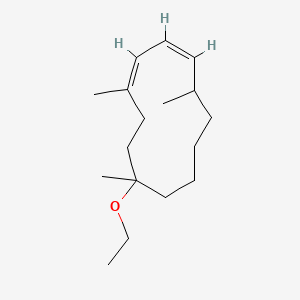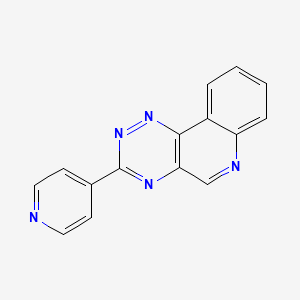
2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene is a heterocyclic compound that features a unique structure with multiple nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with other nitrogen-containing compounds to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain the compound in large quantities suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted compounds.
Aplicaciones Científicas De Investigación
2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and catalysts for chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique properties. These interactions can influence various biochemical and chemical processes, making the compound valuable in catalysis and materials science.
Comparación Con Compuestos Similares
Similar Compounds
1,3,6,8-Tetra(pyridin-4-yl)pyrene: A compound with a similar pyridine-based structure used in photocatalysis.
2-(Pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline:
Uniqueness
2-Pyridin-4-yl-1,3,4,9-tetraaza-phenanthrene is unique due to its specific arrangement of nitrogen atoms within the heterocyclic framework. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields.
Propiedades
Número CAS |
51093-88-0 |
|---|---|
Fórmula molecular |
C15H9N5 |
Peso molecular |
259.27 g/mol |
Nombre IUPAC |
3-pyridin-4-yl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C15H9N5/c1-2-4-12-11(3-1)14-13(9-17-12)18-15(20-19-14)10-5-7-16-8-6-10/h1-9H |
Clave InChI |
MQGGKZCZWVKCLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


